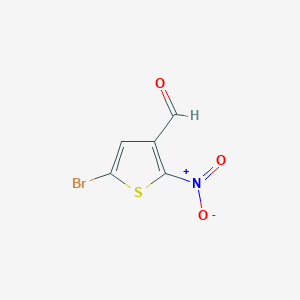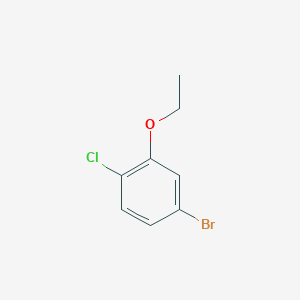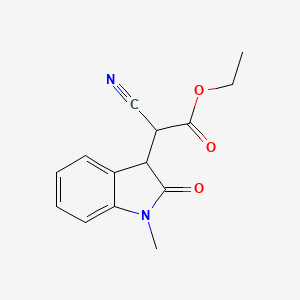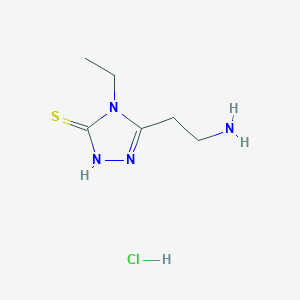
5-ブロモ-2-ニトロチオフェン-3-カルバルデヒド
概要
説明
5-Bromo-2-nitrothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H2BrNO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 2-position, and an aldehyde group at the 3-position. It appears as a pale-yellow to yellow-brown solid and is used in various chemical syntheses and research applications .
科学的研究の応用
5-Bromo-2-nitrothiophene-3-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is employed in the production of dyes, pigments, and organic semiconductors.
生化学分析
Biochemical Properties
5-Bromo-2-nitrothiophene-3-carbaldehyde plays a significant role in biochemical reactions due to its reactivity and ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through covalent bonding and non-covalent interactions. For instance, it can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophilic amino acid residues in enzymes and proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it a useful tool in studying enzyme mechanisms and protein interactions .
Cellular Effects
The effects of 5-Bromo-2-nitrothiophene-3-carbaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 5-Bromo-2-nitrothiophene-3-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. The binding interactions with biomolecules are often mediated by the electrophilic nature of the aldehyde group, which reacts with nucleophilic sites on the target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-nitrothiophene-3-carbaldehyde can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the degradation products can also have biological activity, which may influence the overall effects on cellular function. Therefore, it is essential to consider the temporal aspects when using this compound in biochemical experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-nitrothiophene-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study specific biochemical pathways without causing significant adverse effects. At high doses, this compound can be toxic and may lead to adverse effects such as organ damage, inflammation, and oxidative stress. It is crucial to determine the appropriate dosage range to balance the desired biochemical effects with potential toxicity .
Metabolic Pathways
5-Bromo-2-nitrothiophene-3-carbaldehyde is involved in various metabolic pathways, where it interacts with enzymes and cofactors. It can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, which may affect overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its biological effects and potential interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-nitrothiophene-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function. For example, its interaction with specific transporters can lead to selective accumulation in certain cell types or tissues, thereby enhancing its targeted effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-nitrothiophene-3-carbaldehyde is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization can determine the specific biochemical pathways and processes that are influenced by this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde typically involves the bromination and nitration of thiophene derivatives. One common method includes the bromination of 2-nitrothiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of 5-Bromo-2-nitrothiophene-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality for commercial use .
化学反応の分析
Types of Reactions
5-Bromo-2-nitrothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Reduction: 5-Bromo-2-aminothiophene-3-carbaldehyde.
Oxidation: 5-Bromo-2-nitrothiophene-3-carboxylic acid.
作用機序
The mechanism of action of 5-Bromo-2-nitrothiophene-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function .
類似化合物との比較
Similar Compounds
5-Bromo-2-nitrobenzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
2-Nitrothiophene-3-carbaldehyde: Lacks the bromine atom at the 5-position.
5-Bromo-2-thiophenecarboxaldehyde: Lacks the nitro group at the 2-position.
Uniqueness
The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
5-bromo-2-nitrothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)5(11-4)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWWDXRRJRWFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695079 | |
| Record name | 5-Bromo-2-nitrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-18-2 | |
| Record name | 5-Bromo-2-nitrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)



![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)


![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)
